molecular formula C23H16N2OS B2637691 N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide CAS No. 307510-50-5

N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide

Cat. No.: B2637691
CAS No.: 307510-50-5
M. Wt: 368.45
InChI Key: QDKDVSSMYPRIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide” is a chemical compound with the molecular formula C23H16N2OS . It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been a subject of interest due to their significant biological activities . Benzothiazoles are typically prepared by the treatment of 2-mercaptoaniline with acid chlorides . A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzothiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazoles, including “this compound”, have been involved in various chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Benzothiazole derivatives have been synthesized and evaluated for their biological activities, demonstrating moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacterial strains. Furthermore, these compounds have shown potential antitumor activities in vitro against human tumor cell lines, highlighting their pharmacological importance (Alborz et al., 2018; Yurttaş et al., 2015). The synthesis of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamides was investigated for their antimicrobial activities, although they were found inactive against the test organisms (Özdemir et al., 2011).

Fluorescent Chemosensors

Benzothiazole derivatives have been developed as fluorescent chemosensors for detecting metal ions like Al3+ and Fe3+, demonstrating their utility in environmental monitoring and biological applications. These compounds exhibit enhanced fluorescence upon interaction with specific ions, making them suitable for analytical purposes (Yao et al., 2018).

Anticancer Agents

A series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides was synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Some compounds were identified as potent anticancer agents, providing a basis for the development of new therapeutic agents (Altıntop et al., 2019).

Electroluminescent Devices

Benzothiazole derivatives have been used in the synthesis and characterization of materials for blue electroluminescent devices, demonstrating their potential in the field of optoelectronics. These compounds contribute to the development of efficient and durable light-emitting devices (Fu et al., 2009).

Sensor Development

Novel benzothiazole-based compounds have been synthesized and applied in the development of sensors for the selective detection of ions, such as fluoride ions. These chemosensors exhibit specific colorimetric changes upon interaction with targeted ions, highlighting their application in environmental and health monitoring (Vijayakumar et al., 2020).

Future Directions

Benzothiazoles, including “N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways could be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Naphthalen-1-yl)-N-{Naphtho[1,2-d][1,3]thiazol-2-yl}acetamide are largely determined by its thiazole ring. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that 2-(Naphthalen-1-yl)-N-{Naphtho[1,2-d][1,3]thiazol-2-yl}acetamide may interact with biomolecules through these mechanisms.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c26-21(14-17-9-5-8-15-6-1-3-10-18(15)17)24-23-25-22-19-11-4-2-7-16(19)12-13-20(22)27-23/h1-13H,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKDVSSMYPRIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.